molecular formula C9H9N3O3 B573146 Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate CAS No. 1263279-79-3

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate

Cat. No.: B573146
CAS No.: 1263279-79-3
M. Wt: 207.189
InChI Key: TUDWUDDRDODQGU-UHFFFAOYSA-N
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Description

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . This compound is known for its unique structure, which includes a pyrazolo[1,5-b]pyridazine core substituted with a methoxy group and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methoxypyridazine with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired product . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with reaction times varying from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate can be compared with other pyrazolo[1,5-b]pyridazine derivatives, such as:

  • Methyl 6-chloropyrazolo[1,5-b]pyridazine-3-carboxylate
  • Methyl 6-hydroxypyrazolo[1,5-b]pyridazine-3-carboxylate
  • Methyl 6-aminopyrazolo[1,5-b]pyridazine-3-carboxylate

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its methoxy group, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-14-8-4-3-7-6(9(13)15-2)5-10-12(7)11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDWUDDRDODQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=C(C=N2)C(=O)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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